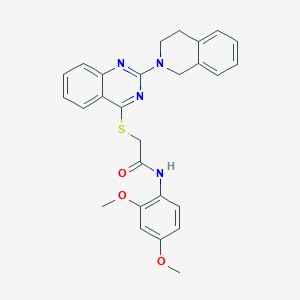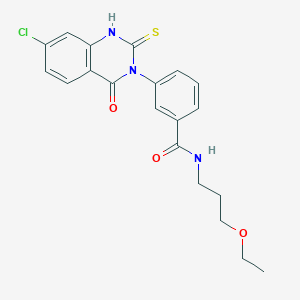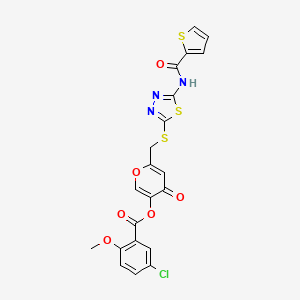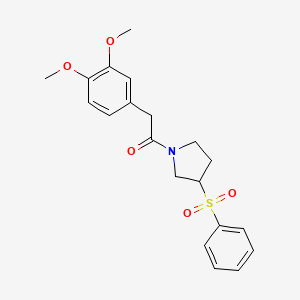
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone, also known as BRP, is a chemical compound that has been the focus of scientific research due to its potential use as a pharmaceutical agent. This compound is a member of the benzimidazole family and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is not fully understood, but it is believed to act on several biochemical pathways. One proposed mechanism is that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. Another proposed mechanism is that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors such as NF-κB.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to exhibit antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and basic laboratory equipment. However, one limitation of using 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone, which would provide insight into its potential use as a pharmaceutical agent. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone in animal models, which would be a necessary step towards its eventual use in human clinical trials.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone involves the reaction of 4-bromobenzophenone with 2-chloro-1H-benzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone as a white solid with a melting point of 173-175°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential use as a pharmaceutical agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(2-chlorobenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-7-5-10(6-8-11)14(20)9-19-13-4-2-1-3-12(13)18-15(19)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOTJSUEANJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)



